molecular formula C11H11N3O B8155732 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde

6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde

Cat. No.: B8155732
M. Wt: 201.22 g/mol
InChI Key: DNRDAZVGHWXENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carboxylic acid.

    Reduction: 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-methanol.

    Substitution: Halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyrazole and pyridine rings in the same molecule provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

6-(1-ethylpyrazol-4-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-14-7-10(6-13-14)11-4-3-9(8-15)5-12-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDAZVGHWXENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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